Neodymium(III) carbonate hydrate

Übersicht

Beschreibung

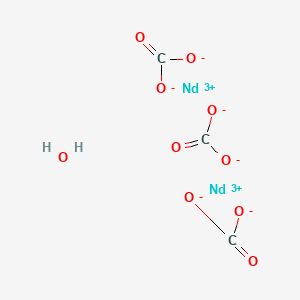

Neodymium(III) carbonate hydrate is an inorganic compound where neodymium is in the +3 oxidation state and the carbonate ion has a charge of -2. The chemical formula for this compound is Nd₂(CO₃)₃·nH₂O, where n can vary, typically forming hydrates with 2.5 or 8 water molecules. The anhydrous form is purple-red, while the octahydrate is a pink solid. Both forms are insoluble in water .

Vorbereitungsmethoden

Neodymium(III) carbonate hydrate can be synthesized through several methods:

- Passing carbon dioxide under pressure through a solution of neodymium(III) chloride containing aniline : [ 2NdCl₃ + 3CO₂ + 6C₆H₅NH₂ + H₂O → Nd₂(CO₃)₃ + 6C₆H₅NH₂·HCl ]

- Reaction of neodymium(III) chloride with ammonium bicarbonate in water .

Reaction between neodymium(III) hydroxide and carbon dioxide: [ 2Nd(OH)₃ + 3CO₂ → Nd₂(CO₃)₃ + 3H₂O ]

Hydrolysis of neodymium(III) chloroacetate: [ 2Nd(C₂Cl₃O₂)₃ + 3H₂O → Nd₂(CO₃)₃ + 6CHCl₃ + 3CO₂ ]

Analyse Chemischer Reaktionen

Neodymium(III) carbonate hydrate undergoes several types of chemical reactions:

- Reaction with acids : It dissolves in acids, releasing carbon dioxide: [ Nd₂(CO₃)₃ + 6H⁺ → 2Nd³⁺ + 3H₂O + 3CO₂↑ ]

- Formation of neodymium salts : For example, neodymium acetate can be formed: [ 6CH₃COOH + Nd₂(CO₃)₃ → 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂ ]

- Complex formation : It can form complexes with ammonium carbonate, sodium carbonate, and potassium carbonate, which increases its solubility in aqueous solutions .

Wissenschaftliche Forschungsanwendungen

Laser Technology

Neodymium-Doped Lasers

- Neodymium(III) carbonate hydrate is integral in the production of neodymium-doped laser materials, particularly neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers. These lasers are widely used in medical applications, military technology, and industrial cutting and welding processes due to their efficiency and power output .

Optical Properties

- The compound's optical properties allow it to absorb and emit light at specific wavelengths, making it suitable for solid-state laser applications. The doping of neodymium enhances the laser's performance by increasing its efficiency and output power .

Glass Manufacturing

Coloring Agents

- This compound serves as a coloring agent in glass production. It imparts a distinctive purple hue to glass products, which is particularly valued in decorative glassware and artistic applications .

Glass Decolorization

- In addition to coloring, it acts as a decolorizer for glass that may have undesirable colors due to impurities. The presence of neodymium helps achieve clear glass by neutralizing these colors during the melting process .

Advanced Materials

Ceramics and Dielectrics

- The compound is utilized in the manufacturing of advanced ceramics and dielectric materials. Its properties contribute to enhanced thermal stability and electrical insulation in electronic components .

Magnet Production

- Neodymium is a key component in the production of high-strength magnets, particularly neodymium-iron-boron (NdFeB) magnets. These magnets are crucial for various applications, including electric motors, generators, and magnetic resonance imaging (MRI) machines .

Research Applications

Complexation Studies

- Research has demonstrated that neodymium(III) carbonate can form complexes with various ligands, which is essential for understanding its behavior in biological systems and environmental chemistry. This area of study has implications for drug delivery systems and bioremediation techniques .

Catalysis

- This compound has been explored as a catalyst in organic synthesis reactions, where it facilitates various chemical transformations due to its unique coordination chemistry .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits/Properties |

|---|---|---|

| Laser Technology | Nd:YAG lasers | High efficiency, powerful output |

| Glass Manufacturing | Coloring agent and decolorizer | Unique hues, improved clarity |

| Advanced Materials | Ceramics and dielectrics | Enhanced thermal stability |

| Magnet Production | High-strength magnets | Essential for motors and generators |

| Research Applications | Complexation studies | Insights into biological/environmental processes |

| Catalysis in organic synthesis | Facilitates chemical transformations |

Wirkmechanismus

The mechanism of action of neodymium(III) carbonate hydrate involves its ability to form various neodymium salts and complexes. When dissolved in acids, it releases neodymium ions, which can then participate in various chemical reactions to form different compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Neodymium(III) carbonate hydrate can be compared with other neodymium compounds such as:

- Neodymium(III) oxide : Used in ceramics and glass coloring.

- Neodymium(III) hydroxide : Used as a precursor for other neodymium compounds.

- Praseodymium(III) carbonate : Similar in structure but with praseodymium instead of neodymium.

- Samarium(III) carbonate : Another rare earth carbonate with similar properties .

This compound is unique due to its specific applications in glass manufacturing, protective lenses, and laser technology, which are not as prevalent in the other similar compounds.

Biologische Aktivität

Neodymium(III) carbonate hydrate (Nd₂(CO₃)₃·xH₂O), a rare earth compound, has garnered attention for its potential biological applications. This article explores its biological activity, including its interactions with biological systems, toxicity profiles, and potential therapeutic uses, supported by data tables and relevant case studies.

- Chemical Formula : Nd₂(CO₃)₃·xH₂O

- Molecular Weight : 468.51 g/mol (anhydrous)

- CAS Number : 38245-38-4

- Appearance : Light purple powder

- Solubility : Water-insoluble, but can be converted to soluble neodymium compounds upon heating .

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial properties and interactions with biological macromolecules. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that neodymium complexes demonstrate antimicrobial properties against various pathogens. A study evaluated the antimicrobial activity of a neodymium complex synthesized with 29-dimethyl 1,10-phenanthroline, which showed significant inhibition of bacterial growth .

Toxicity Profile

The toxicity of this compound has been assessed in several studies:

Interaction with Biological Macromolecules

Neodymium compounds have been shown to interact with proteins and nucleic acids. For instance, binding studies revealed that neodymium can form stable complexes with bovine serum albumin (BSA), suggesting potential applications in drug delivery systems .

Case Studies

-

Microbial Influence on Neodymium Concentration :

A study conducted at the Waste Isolation Pilot Plant (WIPP) investigated microbial isolates' effects on neodymium concentrations in saline environments. Results indicated that specific microbial strains could influence the solubility and bioavailability of neodymium . -

Stability and Morphology Control :

Research focused on the stability of amorphous neodymium carbonate highlighted methods for controlling morphology during synthesis. This work provides insights into optimizing production processes for biomedical applications .

Table 1: Summary of Biological Activities

Table 2: Toxicity Assessment

Eigenschaften

IUPAC Name |

neodymium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Nd.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXBEKQIOBCHSG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Nd2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191644 | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-38-4 | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038245384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there alternative methods for decomposing Neodymium(III) carbonate hydrate?

A2: While the provided abstracts [, ] focus on specific reactions, they don't delve into alternative decomposition methods. Further research is needed to explore other potential pathways for the decomposition of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.